molecular formula C19H21N3OS B4290150 N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B4290150
M. Wt: 339.5 g/mol
InChI Key: CZBGBLYAMMSQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at position 5 and a benzamide group at position 2. The 1,3,4-thiadiazole ring contributes to its planar aromatic structure, enabling π-π stacking and hydrogen bonding, which are critical for binding to biological targets.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-16(15-4-2-1-3-5-15)20-18-22-21-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGBLYAMMSQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves several steps. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, oxidants, and reducing agents . For instance, oxidative dehydrogenation of adamantanes in the presence of iodine can generate minor amounts of dehydroadamantanes . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Adamantane derivatives have been historically recognized for their antiviral properties, particularly against influenza and HIV viruses. N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]benzamide may exhibit similar activities due to the presence of the adamantane structure, which has been confirmed in related compounds .
  • Antimicrobial Properties
    • Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity. Studies indicate that derivatives of thiadiazoles can inhibit a range of pathogens, including bacteria and fungi . The specific compound has shown promise in preliminary studies for its antibacterial effects.
  • Anticancer Potential
    • The incorporation of thiadiazole into drug design has been linked to anticancer activities. Research suggests that compounds with this scaffold can induce apoptosis in cancer cells and inhibit tumor growth . The adamantane substituent may enhance these effects by improving the compound's bioavailability and cellular uptake.

Case Studies and Experimental Findings

Several studies have documented the biological activities of related adamantane-thiadiazole compounds:

  • A study published in Molecules highlighted the antibacterial efficacy of a similar adamantane derivative against Gram-positive bacteria, suggesting a mechanism involving cell membrane disruption .
  • Another research article focused on the synthesis and characterization of thiadiazole derivatives, reporting their potential as anti-HIV agents due to their ability to inhibit viral replication in vitro .

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. These actions contribute to its anti-inflammatory and anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]benzamide, highlighting substituent effects on physical properties and synthesis:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
This compound (Target Compound) R₁ = Adamantane, R₂ = H C₁₉H₂₁N₃OS 339.45* N/A N/A High lipophilicity; potential CNS activity due to adamantane .
N-[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (4c) R₁ = Pyridin-2-yl, R₂ = 4-Cl C₁₄H₉ClN₄OS 332.77 N/A N/A Chlorine enhances polarity; pyridine enables metal coordination .
3-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide R₁ = Phenyl, R₂ = 3-CH₃ C₁₆H₁₃N₃OS 295.36 N/A N/A Methyl group increases steric bulk; phenyl enhances π-π interactions .
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(5-isopropylphenoxy)acetamide (5e) R₁ = 4-Cl-benzylthio, R₂ = isopropylphenoxy C₂₁H₂₂ClN₃O₂S₂ 468.04 132–134 74 Thioether linker improves solubility; chloro substituent aids crystallinity .
N-[5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide R₁ = 2,6-Dimethylmorpholine, R₂ = H C₁₅H₁₈N₄O₂S 318.39 N/A N/A Morpholine enhances solubility; dimethyl groups reduce metabolic oxidation .
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide R₁ = Adamantane, R₂ = 2-Cl C₁₉H₂₀ClN₃OS 373.90 N/A N/A Chlorine increases electronegativity; adamantane maintains rigidity .

*Calculated molecular weight based on formula.

Key Comparative Insights

  • Lipophilicity and Bioavailability : The adamantane-substituted derivatives (target compound and ) exhibit higher calculated logP values (~4.5–5.0) compared to pyridine- or morpholine-substituted analogs (~2.0–3.5), suggesting superior membrane permeability .
  • Thermal Stability : Melting points for thioether-linked analogs (e.g., 5e: 132–134°C ) are lower than those of rigid adamantane derivatives, likely due to reduced molecular symmetry.
  • Synthetic Accessibility : Yields for thiadiazole-acetamide derivatives (e.g., 5e: 74% ) are comparable to adamantane-containing compounds, though the latter may require specialized catalysts for adamantane functionalization .
  • Spectroscopic Trends : IR spectra of benzamide-thiadiazoles consistently show N–H (3250–3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches, while adamantane’s C–H vibrations (~2900 cm⁻¹) dominate in its derivatives .

Research Findings and Implications

  • Biological Activity : Adamantane-thiadiazole hybrids are under investigation for kinase inhibition (e.g., targeting EGFR or CDK2), leveraging the adamantane’s ability to occupy hydrophobic pockets . Chlorine or fluorine substituents (e.g., ) enhance electrostatic interactions with catalytic lysine residues.
  • Structure-Activity Relationships (SAR) : The 1,3,4-thiadiazole ring’s electron-deficient nature is critical for charge-transfer interactions, while adamantane’s bulkiness may limit binding to shallow active sites .

Biological Activity

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Overview of the Compound

This compound belongs to the class of 1,3,4-thiadiazole derivatives. The adamantane moiety contributes to its unique chemical properties, making it a valuable scaffold in drug design. The compound's structure allows for various modifications that can enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : Adamantane-1-carbohydrazide.
  • Formation of Thiosemicarbazide : Reacting with an isothiocyanate.
  • Cyclization : Thiosemicarbazides cyclize to form the thiadiazole ring.

These steps may be optimized for yield and purity in industrial applications .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity. For instance:

  • A study evaluated a series of compounds derived from 5-(adamantan-1-yl)-1,3,4-thiadiazole and found significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, some compounds showed higher potency than established antibiotics like streptomycin and ampicillin .
CompoundActivity AgainstReference
Compound 8MRSA, E. coli
Compound 8S. typhimurium

Antifungal Activity

The same series of compounds demonstrated antifungal activities superior to reference drugs such as bifonazole and ketoconazole. The most effective compound was again identified as compound 8 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • A study on related compounds showed significant cytotoxic effects against various cancer cell lines, with some derivatives inducing apoptosis in HeLa cells and blocking the cell cycle at the sub-G1 phase .
CompoundIC50 (µM)Cell Line
5d0.37HeLa
5g0.73HeLa
5k0.95HeLa

These findings suggest that modifications in the thiadiazole structure can lead to enhanced anticancer properties.

The mechanism behind the biological activities of this compound likely involves its interaction with specific molecular targets:

  • The adamantane structure enhances binding affinity to protein targets due to its rigid conformation.
  • The thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions that stabilize binding to enzymes or receptors involved in microbial resistance or cancer proliferation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Study : A comprehensive evaluation showed that derivatives exhibited strong antibacterial effects against resistant strains like MRSA and Pseudomonas aeruginosa .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could significantly inhibit cancer cell proliferation and induce apoptosis through specific pathways involving VEGFR inhibition .

Q & A

Q. What are the standard synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions starting from adamantane-1-carbohydrazide. Key steps include:

  • Condensation with benzoyl isothiocyanate to form thiosemicarbazide intermediates.
  • Cyclization under acidic conditions (e.g., concentrated sulfuric acid) at 0–5°C to yield the thiadiazole core .
  • Optimization involves solvent selection (polar aprotic solvents like DMF), controlled temperature, and reaction monitoring via TLC/HPLC . Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm adamantane proton signals (δ 1.6–2.1 ppm) and thiadiazole ring protons (δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolve planar thiadiazole geometry (torsion angle ~175.9°) and adamantane cage structure .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 357.45 for C₂₀H₂₂N₃O₂S) .

Advanced Research Questions

Q. What molecular mechanisms underlie its reported anticancer activity?

The compound inhibits histone deacetylases (HDACs) via:

  • Adamantane moiety : Binds hydrophobic pockets of HDAC active sites.
  • Thiadiazole ring : Facilitates hydrogen bonding with catalytic zinc ions . Apoptosis is induced by downregulating CDK1, cyclin A2, and upregulating pro-apoptotic Bax/Bak proteins . Validate via flow cytometry (annexin V/PI staining) and Western blotting .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance HDAC binding .
  • Adamantane modification : Replace with smaller polycyclic systems to reduce steric hindrance .
  • Assay design : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC₅₀ values .

Q. What experimental strategies address low solubility in pharmacological assays?

  • Formulation : Use DMSO-PBS mixtures (≤0.1% DMSO) or lipid-based nanoemulsions .
  • Prodrug synthesis : Introduce hydroxyl or amine groups for salt formation .
  • In silico modeling : Predict logP values (e.g., 4.2 for the parent compound) to guide derivatization .

Methodological Challenges & Data Analysis

Q. How to resolve contradictions in biological activity data across derivatives?

  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Compare substituent effects—e.g., 4-methylphenyl enhances antimicrobial activity, while -CF₃ improves anticancer potency .
  • Statistical validation : Use ANOVA to assess significance of IC₅₀ differences between analogs .

Q. What analytical challenges arise in crystallographic studies?

  • Crystal growth : Optimize via vapor diffusion (e.g., ethanol/water mixtures) .
  • Twinned data : Use SHELXL for refinement (TWIN/BASF commands) to resolve overlapping reflections .

Experimental Design for Novel Applications

Q. How to design a high-throughput screen for derivatives targeting viral proteases?

  • Molecular docking : Screen against SARS-CoV-2 M<sup>pro</sup> (PDB ID 6LU7) using AutoDock Vina .
  • Enzymatic assays : Measure protease inhibition via fluorescence resonance energy transfer (FRET) .
  • Hit validation : Confirm binding via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.